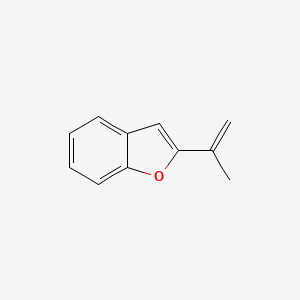

2-Isopropenylbenzofuran

Beschreibung

2-Isopropenylbenzofuran is a benzofuran derivative characterized by an isopropenyl (-CH₂C(CH₂)=CH₂) substituent at the 2-position of the benzofuran core. Benzofurans are heterocyclic compounds consisting of fused benzene and furan rings, and their biological activities are highly dependent on substituent patterns.

Eigenschaften

Molekularformel |

C11H10O |

|---|---|

Molekulargewicht |

158.20 g/mol |

IUPAC-Name |

2-prop-1-en-2-yl-1-benzofuran |

InChI |

InChI=1S/C11H10O/c1-8(2)11-7-9-5-3-4-6-10(9)12-11/h3-7H,1H2,2H3 |

InChI-Schlüssel |

YFXVTJNIUCYXIG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=C)C1=CC2=CC=CC=C2O1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analysis

The activity of benzofuran derivatives is critically influenced by substituents at the 2-position. Below is a comparative analysis of 2-isopropenylbenzofuran and structurally related compounds:

Key Observations:

Substituent Effects on Bioactivity: Aryl groups (e.g., in 2-arylbenzofurans) optimize COX-2 inhibition due to hydrophobic interactions with the enzyme’s active site . Benzoyl or imidazole hybrids enhance cytotoxicity, likely through reactive oxygen species (ROS) generation or DNA intercalation .

Electronic and Steric Considerations :

- The isopropenyl group’s vinyl moiety could participate in conjugation, altering electron density across the benzofuran core. This may reduce COX-2 affinity compared to aryl-substituted analogs but improve reactivity in pro-drug strategies.

Cluster Analysis :

- In a similarity analysis of 58 benzofuran derivatives, compounds clustered into six classes based on substituent fragments . Isopropenyl-substituted analogs would likely occupy a distinct cluster, suggesting unique structure-activity relationships.

Research Findings and Implications

- COX-2 Inhibition : 2-Arylbenzofurans (e.g., Compound 11) show potent COX-2 inhibition (IC50 < 1 µM), whereas isopropenyl derivatives may require structural optimization to match this activity .

- Cytotoxicity: 2-Benzoylbenzofurans exhibit nanomolar efficacy in cancer cell lines, outperforming many aryl- or alkyl-substituted analogs . This highlights the importance of electron-withdrawing groups at the 2-position.

- Synergistic Hybrids : Hybridization with imidazole (e.g., Compound C) enhances anti-inflammatory and cytotoxic profiles, suggesting that this compound could benefit from similar functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.